molecular formula C13H16ClNO2 B5682199 2-(4-chlorophenoxy)-N-cyclopentylacetamide

2-(4-chlorophenoxy)-N-cyclopentylacetamide

Cat. No. B5682199
M. Wt: 253.72 g/mol
InChI Key: AVPLQHVCPUYNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-cyclopentylacetamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

CP 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of physiological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and mood-enhancing effects of CP 55,940. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP 55,940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and anti-tumor effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases. CP 55,940 has also been shown to have anti-tumor effects, inducing apoptosis in cancer cells and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using CP 55,940 in lab experiments include its potent and specific agonist activity at the cannabinoid receptors, making it a useful tool for studying the physiological effects of cannabinoid receptor activation. Additionally, its synthetic nature allows for precise control over the concentration and purity of the compound. However, the limitations of using CP 55,940 in lab experiments include its potential for off-target effects, as well as its high potency, which can make it difficult to control the dose and avoid toxicity.

Future Directions

There are several potential future directions for research on CP 55,940. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased selectivity for specific cannabinoid receptor subtypes. Additionally, research could focus on the use of CP 55,940 in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential risks and benefits of CP 55,940 in various clinical applications.

Synthesis Methods

The synthesis of CP 55,940 involves the reaction of 4-chlorophenol with cyclopentylmagnesium bromide, followed by acetylation with acetic anhydride and subsequent N-alkylation with chloroacetamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

CP 55,940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain conditions. Additionally, it has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CP 55,940 has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLQHVCPUYNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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